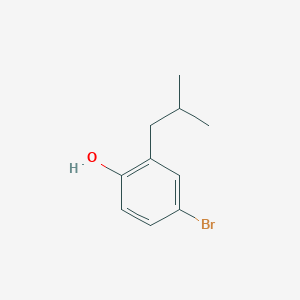
1-Isopropyl-4-nitro-1H-imidazole
概要
説明
“1-Isopropyl-4-nitro-1H-imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Chemical Reactions Analysis
The chemical reactions involving imidazole derivatives have been studied extensively . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用
Metabolism and Drug Metabolites
1-Isopropyl-4-nitro-1H-imidazole has been studied for its metabolism, particularly in relation to similar compounds. For instance, Assandri et al. (1978) investigated the metabolism of 5-isopropyl-1-methyl-2-nitro-1H-[2-14C] imidazole in dogs, identifying several main metabolites containing the nitro group and unchanged drug in urine. This research aids in understanding the biotransformation of 2-nitroimidazole derivatives, a class closely related to 1-Isopropyl-4-nitro-1H-imidazole (Assandri et al., 1978).
Synthesis and Structural Assignment
The compound's synthesis and structural assignment have been a focus of research. For instance, Klink et al. (1985) synthesized 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole, which causes a strong inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This study provides insights into the structural differences between various nitroimidazoles, including those similar to 1-Isopropyl-4-nitro-1H-imidazole (Klink et al., 1985).
Alkylation Studies
The alkylation of nitro-imidazoles, including those related to 1-Isopropyl-4-nitro-1H-imidazole, has been explored. Rao et al. (1994) studied the regioselective alkylation of 4(5)-nitro-1H-imidazoles, revealing how different alkylating agents and temperatures affect the formation of isomers. This research contributes to understanding the chemical behavior and potential applications of 1-Isopropyl-4-nitro-1H-imidazole (Rao et al., 1994).
Ionic Liquid Synthesis
1-Isopropyl-imidazole, a compound related to 1-Isopropyl-4-nitro-1H-imidazole, was used in the synthesis of a bidentate ionic liquid, demonstrating the compound's versatility in synthesizing novel materials (Qi, 2011).
Antiprotozoal Activity
Research by Trunz et al. (2011) on a series of 1-aryl-4-nitro-1H-imidazoles, which are structurally similar to 1-Isopropyl-4-nitro-1H-imidazole, revealed their potential in treating human African trypanosomiasis. This study highlights the therapeutic applications of nitroimidazoles in infectious diseases (Trunz et al., 2011).
H3-Receptor Histamine Antagonism
A novel series of imidazoles, including those structurally related to 1-Isopropyl-4-nitro-1H-imidazole, demonstrated potent H3-receptor histamine antagonism. This research by Ganellin et al. (1996) opens avenues for drug development targeting histamine receptors (Ganellin et al., 1996).
Biodegradability Prediction
Studies on the biodegradability of imidazole derivatives, including 1-Isopropyl-4-nitro-1H-imidazole, have been conducted. Veeraragavan et al. (2017) used computational methods to predict the biodegradability of these compounds, important for environmental and pharmaceutical considerations (Veeraragavan et al., 2017).
Safety and Hazards
特性
IUPAC Name |
4-nitro-1-propan-2-ylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-5(2)8-3-6(7-4-8)9(10)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGQVQUYSTYSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-1-(propan-2-yl)-1H-imidazole | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

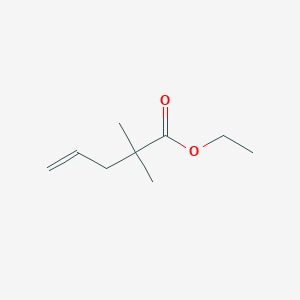

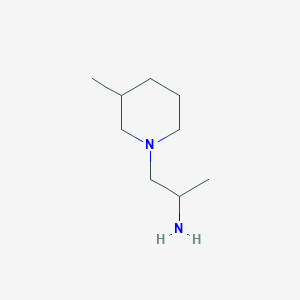

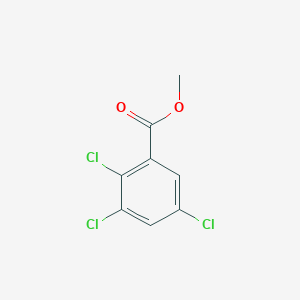


![tert-Butyl 5-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B3290603.png)
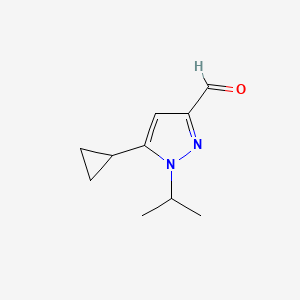
![(1R,3S,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B3290610.png)
![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B3290621.png)
![N-(4-ethylphenyl)-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3290627.png)
![4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate](/img/structure/B3290633.png)
